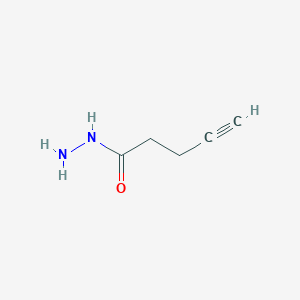

Pent-4-ynehydrazide

Description

Pent-4-ynehydrazide (C₅H₇N₂O, molecular weight: 111.12 g/mol) is a hydrazide derivative characterized by a terminal alkyne group (-C≡CH) at the fourth carbon of a pentyl chain and a hydrazide (-CONHNH₂) functional group. This compound is of interest in organic synthesis due to its dual reactivity: the hydrazide moiety enables nucleophilic condensation reactions, while the alkyne group facilitates click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its structural simplicity and bifunctional nature make it a versatile intermediate in pharmaceuticals, polymer chemistry, and bioconjugation strategies.

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

pent-4-ynehydrazide |

InChI |

InChI=1S/C5H8N2O/c1-2-3-4-5(8)7-6/h1H,3-4,6H2,(H,7,8) |

InChI Key |

IAPJUTZTTQKWGR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-4-ynehydrazide can be synthesized through various methods. One common approach involves the reaction of 4-pentynoic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Pent-4-ynehydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pent-4-yne-1,4-dione , while reduction could produce pent-4-yne-1,4-dihydrazine .

Scientific Research Applications

Anticancer Properties

Research has indicated that pent-4-ynehydrazide derivatives can serve as potential anticancer agents. The compound's ability to form complexes with metal ions, such as zinc, enhances its efficacy as a photosensitizer in photodynamic therapy (PDT). Studies have shown that these metal complexes exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Its derivatives have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Polymer Chemistry

This compound is utilized in the synthesis of functional polymers. Its reactive hydrazine group allows for the formation of polyhydrazides through condensation reactions with diacids or diisocyanates. These polymers possess unique thermal and mechanical properties suitable for applications in coatings and adhesives .

Nanomaterials

The incorporation of this compound into nanomaterials has been explored for enhancing their properties. For example, grafting this compound onto silica nanoparticles has led to improved photophysical characteristics, making them suitable for applications in sensors and imaging technologies .

Building Block for Heterocycles

This compound serves as an important building block in organic synthesis, particularly in the formation of heterocycles such as pyrazoles and pyridazines. Its reactivity with various electrophiles allows for regioselective transformations that are valuable in synthesizing complex organic molecules .

Click Chemistry

The compound is also employed in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method enables the efficient formation of triazole rings from this compound derivatives, facilitating the development of multifunctional materials and bioconjugates .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Antimicrobial agents | Effective against various bacterial strains | |

| Material Science | Functional polymers | Unique thermal and mechanical properties |

| Nanomaterials | Enhanced photophysical characteristics | |

| Organic Synthesis | Heterocycle synthesis | Valuable building block for complex molecules |

| Click chemistry | Efficient formation of triazole rings |

Case Studies

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated the cytotoxic effects of zinc complexes derived from this compound on melanoma cells. The results indicated that these complexes exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

Case Study 2: Development of Antimicrobial Agents

Research focused on synthesizing new hydrazone derivatives from this compound showed promising results against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism by which pent-4-ynehydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins . It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antiviral and antibacterial activities . The pathways involved in these interactions are complex and depend on the specific application and target organism .

Comparison with Similar Compounds

Comparison with Similar Hydrazide Compounds

Structural and Functional Group Analysis

The table below compares Pent-4-ynehydrazide with three structurally related hydrazides and one amide analog:

Key Observations:

- Alkyne vs. Aromatic Substituents: this compound’s alkyne group enhances its utility in click chemistry, unlike 4-(Dimethylamino)benzohydrazide, which leverages aromaticity for electronic modulation and metal coordination .

- Hydrazide vs. Amide : The hydrazide group (-CONHNH₂) in this compound provides two reactive NH sites for condensation, whereas the amide group in Pent-4-ynamide (-CONH₂) is less nucleophilic, limiting its applications in dynamic covalent chemistry .

This compound

- Synthesis: Typically synthesized via reaction of pent-4-ynoic acid with hydrazine hydrate under reflux.

- Applications :

4-(Dimethylamino)benzohydrazide

- Synthesis: Derived from 4-(dimethylamino)benzoyl chloride and hydrazine.

- Applications :

N'-Benzoylpyrazole-4-carbohydrazide

Physicochemical Properties

Research Findings and Trends

- Click Chemistry Superiority : this compound outperforms aromatic hydrazides in CuAAC efficiency due to alkyne’s sp-hybridized carbon, enabling faster cycloaddition kinetics .

- Biological Activity : Pyrazole-containing hydrazides (e.g., N'-benzoyl derivatives) exhibit higher antimicrobial activity compared to aliphatic hydrazides like this compound, attributed to aromatic π-π stacking with biological targets .

- Thermal Stability : Aliphatic hydrazides (e.g., this compound) degrade at lower temperatures than aromatic analogs, limiting their use in high-temperature polymer applications .

Biological Activity

Pent-4-ynehydrazide, a hydrazide derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of this compound and its derivatives, along with their mechanisms of action and potential therapeutic applications, will also be discussed.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of hydrazine with pent-4-yne-1-one or similar substrates. The general synthetic route involves:

- Starting Material : Pent-4-yne-1-one.

- Reagents : Hydrazine hydrate and a suitable solvent (e.g., ethanol).

- Reaction Conditions : Heating under reflux for several hours.

- Purification : Crystallization or column chromatography to obtain pure this compound.

1. Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that these compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Minimum Inhibitory Concentration (MIC) Studies :

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 25 | Escherichia coli |

| This compound | 30 | Candida albicans |

The presence of electron-donating groups has been linked to enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .

2. Anticancer Activity

This compound has demonstrated potential anticancer effects in various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Cytotoxicity Data :

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | >100 | >1 |

| MCF-7 | 75 | 1.33 |

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in animal models, showing promising results in reducing inflammation markers such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Experimental Results :

In a carrageenan-induced paw edema model, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that:

- Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Anticancer Mechanism : Potentially through induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory Effects : Likely mediated by the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have investigated the biological activity of this compound derivatives:

- Study on Antimicrobial Efficacy : A study published in MDPI assessed various hydrazone derivatives for their MIC against Mycobacterium tuberculosis, revealing that certain modifications to the hydrazone structure significantly enhanced activity .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects against different cancer cell lines, confirming the selectivity and potency of this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.